DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE
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Overview
Description
DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE is a complex organic compound featuring a unique structure that combines a cyclopenta[d]pyrimidine ring with a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE typically involves multiple steps
Cyclopenta[d]pyrimidine Core Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Linkage Formation:
Dimethylamino Group Introduction: The final step involves the alkylation of the amine with dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopenta[d]pyrimidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the cyclopenta[d]pyrimidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether linkage and the dimethylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: This compound features a similar thioether linkage but with a different heterocyclic core.
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-3-yl)aniline: Another related compound with variations in the position of the thioether linkage.
Uniqueness
DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE stands out due to its specific combination of a cyclopenta[d]pyrimidine ring and a thioether linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for exploring new applications in various scientific fields.
Properties
Molecular Formula |
C17H21N3S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C17H21N3S/c1-20(2)11-12-21-17-14-9-6-10-15(14)18-16(19-17)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
InChI Key |
IQYRIKYSWUXORO-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=NC(=NC2=C1CCC2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCSC1=NC(=NC2=C1CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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